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Compound of Interest

Compound Name: 6-Acetylpicolinonitrile

Cat. No.: B134649 Get Quote

Introduction: This technical guide provides an in-depth overview of the spectroscopic data for

Aniracetam, a nootropic agent identified by CAS number 72432-10-1. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols utilized for their acquisition. This document is

intended for researchers, scientists, and professionals in the field of drug development and

analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for Aniracetam are crucial for

its structural elucidation and confirmation.

¹H and ¹³C NMR Spectroscopic Data
While a complete, officially tabulated dataset with chemical shifts and coupling constants is not

readily available in the public domain, the expected chemical shifts can be predicted based on

the structure of Aniracetam. The following table summarizes these predicted values and will be

updated as experimentally verified data becomes available.

Table 1: Predicted ¹H and ¹³C NMR Data for Aniracetam
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Atom/Group
¹H Chemical

Shift (δ, ppm)

¹³C Chemical

Shift (δ, ppm)

Predicted

Multiplicity

Predicted

Coupling

Constant (J,

Hz)

H-2', H-6'

(Aromatic)
~7.8-8.0 ~130-132 Doublet ~8-9

H-3', H-5'

(Aromatic)
~6.9-7.1 ~113-115 Doublet ~8-9

OCH₃ ~3.8-3.9 ~55-56 Singlet N/A

CH₂

(Pyrrolidinone, α

to N)

~3.6-3.8 ~45-47 Triplet ~7-8

CH₂

(Pyrrolidinone, β

to N)

~2.1-2.3 ~18-20 Multiplet ~7-8

CH₂

(Pyrrolidinone, γ

to N)

~2.4-2.6 ~30-32 Triplet ~7-8

C=O (Amide) N/A ~174-176 N/A N/A

C=O (Benzoyl) N/A ~168-170 N/A N/A

C-1' (Aromatic) N/A ~125-127 N/A N/A

C-4' (Aromatic) N/A ~162-164 N/A N/A

Note: These are predicted values and may vary based on the solvent and experimental

conditions.

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a small organic

molecule like Aniracetam is as follows:
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1.2.1. Sample Preparation:

Weigh approximately 5-25 mg of Aniracetam for ¹H NMR and 50-100 mg for ¹³C NMR.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

DMSO-d₆) in a clean, dry vial.

To ensure homogeneity and remove any particulate matter, filter the solution through a small

plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.

Cap the NMR tube securely.

1.2.2. Instrument Parameters and Data Acquisition:

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300

MHz or higher for ¹H NMR.

The instrument is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to achieve a

good signal-to-noise ratio.

For a ¹³C NMR spectrum, a larger number of scans is typically required due to the lower

natural abundance of the ¹³C isotope.

Standard pulse programs are used for both ¹H and ¹³C NMR acquisition.

1.2.3. Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-

domain spectrum.

The spectrum is phased and baseline corrected.

Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at

0.00 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

IR Spectroscopic Data
The IR spectrum of Aniracetam shows characteristic absorption bands corresponding to its

functional groups.

Table 2: Characteristic IR Absorption Bands for Aniracetam

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3100-3000 Aromatic C-H Stretching

~2950-2850 Aliphatic C-H Stretching

~1760-1690 C=O (Amide) Stretching

~1680-1640 C=O (Benzoyl) Stretching

~1600, ~1500 Aromatic C=C Stretching

~1250 C-O (Aryl ether) Stretching

~1170 C-N Stretching

Experimental Protocol for Attenuated Total Reflectance
(ATR)-IR Spectroscopy
ATR-IR is a common technique for obtaining the IR spectrum of solid samples.

2.2.1. Sample Preparation:

A small amount of solid Aniracetam is placed directly onto the ATR crystal.

2.2.2. Instrument Parameters and Data Acquisition:

The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
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A background spectrum of the clean ATR crystal is recorded first.

The sample spectrum is then recorded.

A sufficient number of scans are co-added to obtain a high-quality spectrum.

2.2.3. Data Processing:

The sample spectrum is ratioed against the background spectrum to produce the final

absorbance or transmittance spectrum.

The spectrum is typically displayed with wavenumber (cm⁻¹) on the x-axis and transmittance

or absorbance on the y-axis.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Mass Spectrometric Data
Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass

Spectrometry (GC-MS) methods have been developed for the analysis of Aniracetam.

Table 3: Mass Spectrometry Data for Aniracetam

Technique Ionization Mode Precursor Ion (m/z) Product Ions (m/z)

LC-MS/MS
Positive Electrospray

(ESI+)
220.1 135.0, 107.0, 77.0

GC-MS
Electron Ionization

(EI)
219 (M⁺) 135, 107, 77

Experimental Protocols for Mass Spectrometry
3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
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Chromatographic Separation: Aniracetam is separated from the sample matrix using a

reverse-phase HPLC column (e.g., C18). A typical mobile phase consists of a mixture of an

aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer.

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

Detection: The precursor ion of Aniracetam (m/z 220.1) is selected and fragmented, and the

resulting product ions are detected.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: The sample containing Aniracetam is dissolved in a suitable organic

solvent.

Chromatographic Separation: The sample is injected into a gas chromatograph equipped

with a capillary column (e.g., DB-5MS). The oven temperature is programmed to separate

the components of the sample.

Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer.

Ionization: Electron ionization (EI) at 70 eV is typically used.

Detection: The mass spectrometer is operated in full scan mode to obtain the mass spectrum

of Aniracetam, or in selected ion monitoring (SIM) mode for targeted analysis.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like Aniracetam.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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This guide provides a comprehensive summary of the available spectroscopic data and

analytical methodologies for Aniracetam. The presented information is essential for the quality

control, structural verification, and further research and development of this compound.

To cite this document: BenchChem. [Spectroscopic Data of Aniracetam (CAS 72432-10-1): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134649#cas-number-159307-02-5-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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